molecular formula C11H22Cl2N2 B12512415 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride

Cat. No.: B12512415
M. Wt: 253.21 g/mol
InChI Key: NBYSTQRDFQVSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable piperidine derivative with a spirocyclic intermediate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include steps such as hydrogenation, cyclization, and purification using techniques like chromatography. The choice of reagents and catalysts is crucial to ensure the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine moiety and a spirocyclic core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.21 g/mol

IUPAC Name

7-piperidin-1-yl-5-azaspiro[2.4]heptane;dihydrochloride

InChI

InChI=1S/C11H20N2.2ClH/c1-2-6-13(7-3-1)10-8-12-9-11(10)4-5-11;;/h10,12H,1-9H2;2*1H

InChI Key

NBYSTQRDFQVSJY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CNCC23CC3.Cl.Cl

Origin of Product

United States

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